(Cyclohexylmethyl)hydrazine dihydrochloride
Overview
Description
(Cyclohexylmethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexylmethyl group attached to a hydrazine moiety, and it is often utilized in various synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)hydrazine dihydrochloride typically involves the reaction of cyclohexylmethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylmethylamine is reacted with hydrazine hydrate.
- Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.
The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reactant concentrations, temperature, and pH to ensure consistent product quality. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclohexylmethyl azides or other oxidized derivatives.
Reduction: It can be reduced to form cyclohexylmethylamines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl azides, while reduction may produce cyclohexylmethylamines.
Scientific Research Applications
(Cyclohexylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential therapeutic applications, including its use as a building block for drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)hydrazine dihydrochloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the hydrazine moiety.
Methylhydrazine: Contains a hydrazine group but lacks the cyclohexylmethyl group.
Phenylhydrazine: Contains a phenyl group instead of a cyclohexylmethyl group.
Uniqueness
(Cyclohexylmethyl)hydrazine dihydrochloride is unique due to its combination of a cyclohexylmethyl group and a hydrazine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
cyclohexylmethylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWEMVEIFYVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656402 | |
Record name | (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177319-00-4 | |
Record name | (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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